2-[(2-Methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
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Description
Scientific Research Applications
Antimicrobial Activity
Research on related benzothiazole compounds has indicated their potential in antimicrobial applications. Patel, Agravat, and Shaikh (2011) synthesized various pyridine derivatives with benzothiazole structures, exhibiting modest activity against bacterial and fungal strains (Patel, Agravat, & Shaikh, 2011). Similar studies by Chavan and Pai (2007) on N-substituted-3-chloro-2-azetidinones, derived from 2-aminobenzothiazole, also showed good to moderate antibacterial activity (Chavan & Pai, 2007).
Chemical Synthesis and Structural Studies
Compounds with structural similarities have been synthesized for various applications. Shimizu et al. (2009) described the synthesis of condensed heterocyclic compounds, including those derived from 2-amino- and 2-hydroxybenzoic acids, showcasing their potential in the development of fluorescent materials (Shimizu, Hirano, Satoh, & Miura, 2009). Ogawa et al. (1994) demonstrated the activation of primary carboxylic acids for amide and ester synthesis, a method that could potentially be applied to similar compounds (Ogawa, Hikasa, Ikegami, Ono, & Suzuki, 1994).
Photochromic and Electronic Properties
Nakagawa, Nakashima, and Kawai (2012) explored the photochromic properties of 4,5-dibenzothienylthiazoles, which are structurally related, indicating potential applications in materials science for compounds like 2-[(2-Methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (Nakagawa, Nakashima, & Kawai, 2012).
Biological Applications
Research by Keshav, Kumawat, Srivastava, and Ravikanth (2017) on benzothiazoles-substituted tetraphenylethylenes, which have a similar structural framework, showed that these compounds have potential in cell imaging due to their low toxicity and aggregation-induced emission properties (Keshav, Kumawat, Srivastava, & Ravikanth, 2017).
Properties
IUPAC Name |
2-[(2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-22-12-8-4-2-6-10(12)15(19)18-16-14(17(20)21)11-7-3-5-9-13(11)23-16/h2,4,6,8H,3,5,7,9H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEXXPATMLXQNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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